molecular formula C17H15F3N4O3S B2517487 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL CAS No. 946270-03-7

5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL

Cat. No.: B2517487
CAS No.: 946270-03-7
M. Wt: 412.39
InChI Key: IFBTWZLZBULBKX-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ol core substituted with a 2-hydroxyethyl group at position 5, a methyl group at position 6, and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole and sulfanyl groups may contribute to binding interactions via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c1-9-12(6-7-25)15(26)23-16(21-9)28-8-13-22-14(24-27-13)10-2-4-11(5-3-10)17(18,19)20/h2-5,25H,6-8H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBTWZLZBULBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Pyrimidin-4-ol core : Common in kinase inhibitors (e.g., ’s pyrimidine-thiazole derivative) .
  • Trifluoromethylphenyl group : Enhances hydrophobicity and electron-withdrawing properties relative to fluorophenyl () or methoxyphenyl () groups, influencing binding affinity and pharmacokinetics .

Physicochemical Properties (Inferred)

Property Target Compound Compound (C19H17N7OS) Compound (C24H34N6O5S)
Molecular Weight (g/mol) ~450–470 (estimated) 391.45 518.64
pKa (Predicted) ~7.5–9.0 (hydroxyl/oxadiazole) 8.30 Not reported
LogP (Lipophilicity) Higher (CF3 group) 1.42 (density) Lower (piperazine sulfonyl)
Functional Groups Oxadiazole, CF3, hydroxyethyl Tetrazole, methylphenyl Piperazine, sulfonyl

Research Findings and Implications

  • Binding Interactions : The oxadiazole’s nitrogen atoms may form hydrogen bonds with target enzymes, akin to the thiazole in . The sulfanyl group could enhance membrane permeability compared to ’s tetrazole-sulfanyl derivative .
  • Solubility Challenges : The trifluoromethyl group may reduce aqueous solubility relative to ’s piperazine-containing compound, necessitating formulation optimization .
  • Synthetic Accessibility : The oxadiazole ring’s synthesis (e.g., via cyclization of amidoximes) is well-established, similar to methods in for oxadiazole derivatives .

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